molecular formula C22H30N2O3S2 B12130728 (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12130728
M. Wt: 434.6 g/mol
InChI Key: AAXXZXSWBULPDG-JZJYNLBNSA-N
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Description

“(5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one” is a fascinating compound with a complex structure. Let’s break it down step by step.

Preparation Methods

Synthetic Routes:

The synthetic route for this compound involves several steps. One common approach is the condensation of a morpholine ring with a benzaldehyde derivative, followed by cyclization and thiazolidinone formation. Here’s a simplified representation:

  • Condensation

    • Morpholine (a cyclic amine) reacts with 4-(octyloxy)benzaldehyde (an aldehyde) to form an imine intermediate.
    • The imine undergoes cyclization to yield the thiazolidinone ring.
  • Reaction Conditions

    • Solvents: Commonly used solvents include dichloromethane, ethanol, or acetonitrile.
    • Catalysts: Acidic or basic catalysts may be employed to facilitate the condensation and cyclization steps.

Industrial Production:

While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis typically involves batch or continuous processes, ensuring high yield and purity.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield the corresponding thiazolidin-4-one or morpholine derivatives.

    Substitution: Substitution reactions at the benzylidene or octyloxy positions are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:

  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Thiazolidin-4-one or morpholine derivatives.

Scientific Research Applications

This compound finds applications across various fields:

    Chemistry: As a building block for designing novel ligands or catalysts.

    Biology: Potential bioactive properties, including antimicrobial or antitumor effects.

    Medicine: Investigated for its pharmacological activities.

    Industry: Used in material science or as a starting point for drug discovery.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with morpholine or thiazolidinone moieties exhibit similar reactivity. Notable examples include 2-morpholin-4-yl-7-phenyl-4H-chromen-4-one and morpholine-functionalized polycarbonate hydrogels .

Properties

Molecular Formula

C22H30N2O3S2

Molecular Weight

434.6 g/mol

IUPAC Name

(5Z)-3-morpholin-4-yl-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H30N2O3S2/c1-2-3-4-5-6-7-14-27-19-10-8-18(9-11-19)17-20-21(25)24(22(28)29-20)23-12-15-26-16-13-23/h8-11,17H,2-7,12-16H2,1H3/b20-17-

InChI Key

AAXXZXSWBULPDG-JZJYNLBNSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3

Origin of Product

United States

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